2-Boc-amino-2-ethyl-hexanoic acid
Overview
Description
2-Boc-amino-2-ethyl-hexanoic acid, also known as N-[(1,1-dimethylethoxy)carbonyl]-2-ethylhexanoic acid, is a compound widely used in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often utilized in peptide synthesis and other applications where temporary protection of the amino group is required.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Boc-amino-2-ethyl-hexanoic acid typically involves the protection of the amino group of 2-amino-2-ethylhexanoic acid with a tert-butoxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Boc-amino-2-ethyl-hexanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Various acyl chlorides or anhydrides in the presence of a base.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products:
Deprotection: 2-amino-2-ethylhexanoic acid.
Substitution: Various amides or esters depending on the reagents used.
Scientific Research Applications
2-Boc-amino-2-ethyl-hexanoic acid is used in several scientific research applications, including:
Peptide Synthesis: As a protected amino acid derivative, it is a key intermediate in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Bioconjugation: The compound is employed in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Material Science: It is used in the synthesis of functionalized polymers and materials with specific properties.
Mechanism of Action
The primary function of 2-Boc-amino-2-ethyl-hexanoic acid is to serve as a protected intermediate in chemical synthesis. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in further reactions, allowing for the construction of complex molecules. The molecular targets and pathways involved depend on the specific application and the final product being synthesized.
Comparison with Similar Compounds
2-Boc-amino-2-ethylhexanoic acid: Similar in structure but with variations in the side chain.
6-Boc-aminohexanoic acid: Another Boc-protected amino acid with a different carbon chain length.
2-Boc-aminoethyl methacrylate: A Boc-protected amino acid derivative used in polymer synthesis.
Uniqueness: 2-Boc-amino-2-ethyl-hexanoic acid is unique due to its specific structure, which combines the protective Boc group with an ethyl-substituted hexanoic acid. This combination provides distinct reactivity and properties, making it valuable in specific synthetic applications where other Boc-protected amino acids may not be suitable.
Properties
IUPAC Name |
2-ethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-6-8-9-13(7-2,10(15)16)14-11(17)18-12(3,4)5/h6-9H2,1-5H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQGAAOIXLBCCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230079 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-ethylnorleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-85-3 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-ethylnorleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-ethylnorleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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